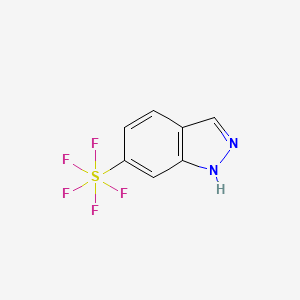
6-(Pentafluorosulfanyl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Pentafluorosulfanyl)-1H-indazole is a chemical compound that features a pentafluorosulfanyl group attached to an indazole ring. The pentafluorosulfanyl group is known for its unique properties, including high chemical stability, strong electron-withdrawing effects, and significant lipophilicity. These characteristics make this compound an interesting compound for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of sulfur hexafluoride (SF6) as a pentafluorosulfanylation agent, activated by photoredox catalysis . This method allows for the formation of the pentafluorosulfanyl group under mild conditions, making it a practical approach for synthesizing this compound.
Industrial Production Methods
Industrial production of 6-(Pentafluorosulfanyl)-1H-indazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as flash column chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Pentafluorosulfanyl)-1H-indazole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The pentafluorosulfanyl group is a strong electron-withdrawing group, leading to electrophilic aromatic substitution reactions at the meta position.
Reductive Amination: This reaction involves the reduction of iminium ion salts, which can be catalyzed by various reducing agents.
Amide Coupling: The compound can participate in amide coupling reactions, forming amide bonds with other molecules.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur hexafluoride, photoredox catalysts, reducing agents, and coupling reagents. Reaction conditions may vary depending on the specific transformation, but typically involve mild temperatures and controlled environments to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
6-(Pentafluorosulfanyl)-1H-indazole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound’s unique properties make it a valuable building block for designing new pharmaceuticals with enhanced biological activity and stability.
Material Science: Its high chemical stability and lipophilicity make it suitable for developing advanced materials with specific electronic and mechanical properties.
Agrochemicals: The compound can be used to develop new insecticides with high selectivity and efficacy.
Mechanism of Action
The mechanism of action of 6-(Pentafluorosulfanyl)-1H-indazole involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound disrupts bacterial cell membranes, leading to cell death . Its strong electron-withdrawing effects and high lipophilicity contribute to its ability to penetrate cell membranes and exert its biological effects.
Comparison with Similar Compounds
6-(Pentafluorosulfanyl)-1H-indazole can be compared with other similar compounds, such as:
Trifluoromethyl-Substituted Indazoles: These compounds have similar electron-withdrawing effects but differ in their steric and electronic properties.
Pentafluorosulfanyl-Substituted Benzenes: These compounds share the pentafluorosulfanyl group but have different aromatic backbones, leading to variations in their chemical behavior and applications.
The uniqueness of this compound lies in its combination of the indazole scaffold with the pentafluorosulfanyl group, providing a distinct set of properties that can be leveraged for various scientific and industrial purposes.
Properties
IUPAC Name |
pentafluoro(1H-indazol-6-yl)-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F5N2S/c8-15(9,10,11,12)6-2-1-5-4-13-14-7(5)3-6/h1-4H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQNQDKTQXRYQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(F)(F)(F)(F)F)NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F5N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[[2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate](/img/structure/B8058405.png)


![5-Methyl-5H-dibenz[b,d]azepine-6,7-dione 7-Oxime](/img/structure/B8058416.png)
![(2S)-3-phenyl-2-[(2-pyrrol-1-yl-1,3-benzothiazole-6-carbonyl)amino]propanoic acid](/img/structure/B8058431.png)
![2-[1-[(3-oxo-1H-isoindol-2-yl)methyl]cyclohexyl]acetic acid](/img/structure/B8058438.png)






![(2S)-2-[[4-[(2,4-diamino-7-oxo-3H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B8058509.png)
![2-[4-(2-methylsulfonylphenyl)piperazin-1-yl]-1,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one](/img/structure/B8058516.png)
